rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511454
InChI: InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2
SMILES:
Molecular Formula: C5H6ClNO2S
Molecular Weight: 179.63 g/mol

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride

CAS No.:

Cat. No.: VC16511454

Molecular Formula: C5H6ClNO2S

Molecular Weight: 179.63 g/mol

* For research use only. Not for human or veterinary use.

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride -

Specification

Molecular Formula C5H6ClNO2S
Molecular Weight 179.63 g/mol
IUPAC Name (2-cyanocyclopropyl)methanesulfonyl chloride
Standard InChI InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2
Standard InChI Key WKNVLVDCXSBSBC-UHFFFAOYSA-N
Canonical SMILES C1C(C1C#N)CS(=O)(=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₅H₆ClNO₂S, with a cyclopropane ring substituted at the 1- and 2-positions by a cyanide (-C≡N) group and a methanesulfonyl chloride (-SO₂Cl) group, respectively. The "rac-" prefix denotes a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. Key structural features include:

  • Cyclopropane ring: Imparts significant ring strain, enhancing reactivity in ring-opening and addition reactions .

  • Cyanide group: A strong electron-withdrawing substituent that influences electronic properties and participates in nitrile-specific transformations .

  • Methanesulfonyl chloride: A highly electrophilic group that undergoes nucleophilic substitution and serves as a precursor to sulfonates .

Predicted Physicochemical Data

PropertyValueSource
Molecular weight179.62 g/mol
Collision cross section132.0 Ų ([M+H]⁺ adduct)
SMILESC1CC1(CS(=O)(=O)Cl)C#N
InChIKeyYCQUANRKFHCAHH-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols for synthesizing rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride remain proprietary, general approaches can be inferred from analogous compounds:

  • Cyclopropanation:

    • Substrate: Alkenes (e.g., vinyl cyanides) subjected to cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂) or transition-metal-catalyzed methods .

    • Example:

      CH₂=CH-C≡N+CH₂I₂Zn-Cu(cyanocyclopropyl) derivative\text{CH₂=CH-C≡N} + \text{CH₂I₂} \xrightarrow{\text{Zn-Cu}} \text{(cyanocyclopropyl) derivative}
  • Functionalization:

    • Cyanation: Introduction of the -C≡N group via nucleophilic substitution or cyano-dediazoniation.

    • Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) under basic conditions to install the -SO₂Cl group .

  • Racemic Resolution:

    • Chiral chromatography or enzymatic resolution to isolate the racemic mixture .

Industrial-Scale Challenges

  • Purification: Distillation or crystallization is required to isolate the racemic form from diastereomeric byproducts.

  • Safety: Handling MsCl derivatives necessitates corrosion-resistant equipment due to their reactivity with moisture .

Chemical Reactivity and Applications

Reaction Pathways

The compound’s reactivity is dominated by its sulfonyl chloride and nitrile groups:

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionAmines, alcohols, thiolsSulfonamides, sulfonate esters
HydrolysisH₂O (slow), NaOH (fast)Sulfonic acids, carboxylic acids
ReductionLiAlH₄, H₂/PdCyclopropyl amines/alcohols
CycloadditionDienes, transition metalsBicyclic sulfonamides

Industrial and Research Applications

  • Pharmaceutical Intermediates:

    • Serves as a precursor to PROTACs (proteolysis-targeting chimeras), where its sulfonyl chloride group facilitates covalent linkage to E3 ubiquitin ligases .

    • Used in synthesizing kinase inhibitors targeting cancer pathways.

  • Polymer Chemistry:

    • Functionalizes polymers via sulfonate ester linkages, enhancing thermal stability and solubility.

  • Agrochemicals:

    • Intermediate in herbicides leveraging the cyclopropane ring’s bioactivity.

Hazard MitigationProcedure
StorageAnhydrous conditions, -20°C
Personal Protective EquipmentGloves, face shield, fume hood
Spill ManagementNeutralize with NaHCO₃, absorb with inert material

Comparison with Analogous Compounds

CompoundKey DifferencesReactivity Profile
Methanesulfonyl chloride (MsCl)Lacks cyclopropane and nitrile groupsFaster hydrolysis
(1S,2S)-isomerEnantiomeric configurationSimilar reactivity, distinct chiral interactions
Cyclopropyl sulfonate estersReplaced -Cl with -OR groupReduced electrophilicity

Future Directions and Challenges

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.

  • Biological Profiling: Systematic toxicity and pharmacokinetic studies to expand therapeutic applications.

  • Green Chemistry: Replacing MsCl with less hazardous sulfonating agents in industrial processes.

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